3-(1-Methylpyrrolidin-2-yl)propanoic acid hydrochloride
Description
3-(1-Methylpyrrolidin-2-yl)propanoic acid hydrochloride (CAS 18325-19-4) is a pyrrolidine derivative with a propanoic acid substituent at the 2-position of the methylpyrrolidine ring and a hydrochloride salt. Its molecular formula is C₈H₁₆ClNO₂ (molecular weight: 209.67 g/mol) . The compound is commercially available as a pharmaceutical intermediate, with multiple suppliers listed globally . The hydrochloride salt enhances solubility, making it suitable for drug formulation. Its pyrrolidine moiety is a common pharmacophore in bioactive molecules, enabling interactions with biological targets such as receptors or enzymes.
Properties
IUPAC Name |
3-(1-methylpyrrolidin-2-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-9-6-2-3-7(9)4-5-8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPSSJVXFOQOOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18325-19-4 | |
| Record name | 3-(1-methylpyrrolidin-2-yl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylpyrrolidin-2-yl)propanoic acid hydrochloride typically involves the reaction of 1-methylpyrrolidine with acrylonitrile, followed by hydrolysis and subsequent acidification to form the hydrochloride salt . The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylpyrrolidin-2-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-Methylpyrrolidin-2-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical intermediates and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1-Methylpyrrolidin-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-(1-Methylpyrrolidin-3-yl)propanoic Acid (CAS 807262-97-1)
- Structural Difference: The propanoic acid group is attached to the 3-position of the pyrrolidine ring instead of the 2-position.
- Implications :
(E)-3-(1-Methylpyrrolidin-2-yl)acrylic Acid Hydrochloride
- Structural Difference: The propanoic acid is replaced by an acrylic acid group, introducing a double bond (C=C).
- Implications :
- Applications : Intermediate for structurally complex molecules requiring conjugated systems.
3-(1,3-Dihydro-2H-isoindol-2-yl)propanoic Acid Hydrochloride
- Structural Difference : The pyrrolidine ring is replaced by an isoindoline moiety (a bicyclic structure).
- Implications: Increased molecular weight (227.69 g/mol vs. Limited analytical data available, suggesting restricted industrial use .
3-(1-Methylpyrrolidin-2-yl)pyridin-2(1H)-one (CAS 89361-81-9)
- Structural Difference: The propanoic acid is replaced by a pyridone ring.
- Implications :
Comparative Data Table
Key Research Findings
Pharmacological Potential
- The pyrrolidine ring in the main compound is critical for binding to neurological targets (e.g., nicotinic acetylcholine receptors), whereas pyridone derivatives may target kinases due to their lactam structure .
Biological Activity
3-(1-Methylpyrrolidin-2-yl)propanoic acid hydrochloride, also known by its CAS number 18325-19-4, is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and potential applications based on available research.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C8H15NO2·HCl
- Molecular Weight : 195.67 g/mol
- IUPAC Name : this compound
This compound features a pyrrolidine ring, which is known for its role in enhancing the bioavailability and activity of various pharmacological agents.
Biological Activity
The biological activity of this compound has been explored in several studies, highlighting its potential therapeutic effects:
The compound is believed to interact with specific receptors and enzymes within biological systems. Its structure allows it to modulate neurotransmitter pathways, making it a candidate for studying neuropharmacological effects.
Pharmacological Effects
Research indicates that this compound may exhibit the following biological activities:
- Neuroprotective Effects : Studies suggest that derivatives of pyrrolidine compounds can protect neuronal cells from oxidative stress and apoptosis.
- Anti-inflammatory Properties : Some investigations have shown that similar compounds can inhibit pro-inflammatory cytokines, indicating potential use in inflammatory diseases.
- Analgesic Activity : Preliminary findings suggest that the compound may have pain-relieving properties through modulation of pain pathways.
Research Findings
A summary of notable studies exploring the biological activity of this compound is presented below:
Case Studies
Case Study 1: Neuroprotection
In a study involving cultured neuronal cells exposed to neurotoxic agents, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls. The mechanism was attributed to the compound's ability to enhance antioxidant defenses.
Case Study 2: Anti-inflammatory Response
A research team investigated the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a dose-dependent decrease in the release of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
Synthesis and Production
The synthesis of this compound typically involves:
- Formation of the Pyrrolidine Ring : This may be achieved through cyclization reactions from suitable precursors.
- Carboxylic Acid Formation : The propanoic acid moiety can be introduced via carboxylation reactions.
- Hydrochloride Salt Formation : The final product is often converted to its hydrochloride salt for improved solubility and stability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(1-Methylpyrrolidin-2-yl)propanoic acid hydrochloride, and how can reaction conditions be standardized?
- Methodological Answer : Synthesis typically involves alkylation or condensation reactions between pyrrolidine derivatives and propanoic acid precursors. For example, reacting 1-methylpyrrolidine with 3-chloropropanoic acid under acidic conditions, followed by hydrochloride salt formation. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Catalysts : Use of bases (e.g., K₂CO₃) to deprotonate intermediates and accelerate coupling .
- Temperature : Maintain 60–80°C to balance reaction kinetics and side-product formation .
Q. How can researchers experimentally determine the solubility and stability of this compound in aqueous buffers?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 25°C. Measure saturation concentration via UV-Vis spectroscopy (λmax ~260 nm) after filtration .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation by LC-MS, focusing on hydrolysis of the ester linkage or pyrrolidine ring oxidation .
Q. What spectroscopic techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer :
- FTIR : Identify carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and tertiary amine (N-H bend ~1600 cm⁻¹) .
- ¹³C NMR : Confirm the propanoic acid backbone (C=O at ~175 ppm) and methyl-pyrrolidine substituents (quaternary carbons at ~50 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 206.1 (calculated for C₉H₁₇NO₂·HCl) .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing this compound under green chemistry principles?
- Methodological Answer :
- Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME), a greener solvent, to reduce toxicity .
- Catalyst Optimization : Employ immobilized lipases for enantioselective synthesis, reducing metal catalyst waste .
- Process Metrics : Monitor atom economy (>80%) and E-factor (<5) using reaction mass balance calculations .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Refinement : Perform IC₅₀ assays across 10-dose gradients (0.1–100 µM) in primary cell lines (e.g., HEK293) to establish reproducibility .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to observed discrepancies in potency .
- Receptor Binding Studies : Conduct SPR or ITC to quantify binding affinity (Kd) to targets like GABA receptors, addressing variability in reported EC₅₀ values .
Q. How can structural analogs of this compound be designed to enhance blood-brain barrier (BBB) penetration?
- Methodological Answer :
- LogP Optimization : Introduce fluorinated substituents on the pyrrolidine ring to increase lipophilicity (target LogP 1–3) while maintaining solubility via hydrochloride salt formation .
- P-Glycoprotein Evasion : Replace the methyl group with a trifluoromethyl moiety to reduce P-gp efflux, validated via MDCK-MDR1 transport assays .
- In Silico Modeling : Use molecular dynamics (e.g., Schrödinger’s Desmond) to predict BBB permeability scores (Pe > 5 × 10⁻⁶ cm/s) .
Q. What methodologies are recommended for impurity profiling during scale-up synthesis?
- Methodological Answer :
- HPLC-DAD/ELSD : Employ a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) to detect and quantify impurities (e.g., unreacted 1-methylpyrrolidine, limit: <0.15%) .
- Stability-Indicating Methods : Use forced degradation (acid/heat) to identify degradation products. Cross-validate with reference standards (e.g., EP impurities A–D) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in polar solvents?
- Methodological Answer :
- Standardized Protocols : Replicate solubility tests using USP-grade solvents (e.g., DMSO, ethanol) under inert atmosphere to prevent oxidation .
- Ternary Phase Diagrams : Map solubility in co-solvent systems (e.g., PEG-400/water) to identify optimal formulations .
- Crystallography : Perform single-crystal X-ray diffraction to correlate polymorphic forms (e.g., anhydrous vs. hydrate) with solubility discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
